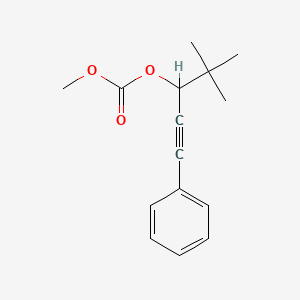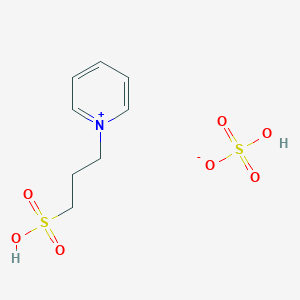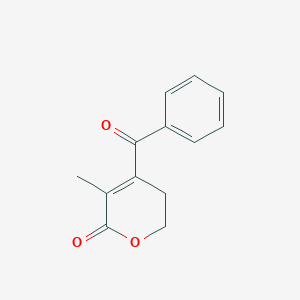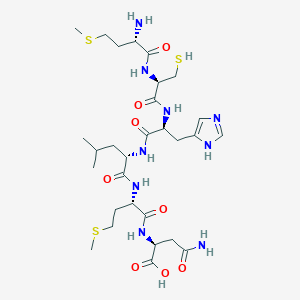
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbonic acid ester group, a phenyl group, and a propynyl group, which contribute to its distinct chemical behavior.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide: is another compound with significant scientific interest. It contains an indene ring, a hydroxy group, and an alaninamide moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of carbonic acid with 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Large-scale production involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Synthetic Routes and Reaction Conditions:
Amidation: This compound can be synthesized by reacting 2,3-dihydro-1H-indene-2-carboxylic acid with N-hydroxy-beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: The industrial synthesis involves the use of batch reactors with precise control over temperature and pH to ensure the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted esters.
Types of Reactions:
Hydrolysis: This compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Condensation: It can participate in condensation reactions to form larger molecules.
Cyclization: The compound can undergo cyclization to form cyclic derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Condensation: Dehydrating agents such as phosphorus pentoxide (P2O5).
Cyclization: Heat or catalytic conditions.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Condensation: Larger molecules.
Cyclization: Cyclic derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
This compound has applications in:
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
This compound is used in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Investigated for its potential therapeutic properties.
Medicine: Explored for its role in drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
The compound exerts its effects through:
Molecular Targets: Interacts with specific enzymes and receptors.
Pathways Involved: Participates in metabolic pathways related to ester hydrolysis and oxidation-reduction reactions.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
The compound’s mechanism involves:
Molecular Targets: Binds to specific proteins and enzymes.
Pathways Involved: Involved in pathways related to hydrolysis and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(2R,5S,6S)-6-(hydroxymethyl)-5-[(oxo-(propan-2-ylamino)methyl]amino]-2-oxanyl]acetamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness:
- The combination of the indene ring and alaninamide moiety provides distinct chemical properties and potential applications.
Eigenschaften
CAS-Nummer |
849927-48-6 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
(4,4-dimethyl-1-phenylpent-1-yn-3-yl) methyl carbonate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)13(18-14(16)17-4)11-10-12-8-6-5-7-9-12/h5-9,13H,1-4H3 |
InChI-Schlüssel |
TWRPSGPXCFCJGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)


![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)







![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
